Hexahydrohippurate
Overview
Description
Mechanism of Action
Target of Action
Hexahydrohippurate, also known as Cyclohexanoylglycine, is a type of N-acylglycine
Mode of Action
It’s suggested that this compound and similar compounds may arise via glycine conjugation of active intermediates in the aromatization process .
Biochemical Pathways
This compound is involved in the metabolism of cyclohexanecarboxylate in rats. It’s excreted in the urine as hippurate, this compound, 3,4,5,6-tetrahydrohippurate, and benzoyl and cyclohexylcarbonyl beta-glucuronides . The pattern of metabolism is dose-dependent, with a progressive increase in the conversion into hippurate occurring with decreasing dose .
Biochemical Analysis
Biochemical Properties
Hexahydrohippurate plays a significant role in biochemical reactions, particularly in the metabolism of cyclohexanecarboxylate. It is formed through the glycine conjugation of active intermediates in the aromatization process of cyclohexanecarboxylate. This compound interacts with several enzymes, including those involved in the glycine conjugation pathway. The formation of this compound is dependent on microbial metabolism, indicating its interaction with microbial enzymes and proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the immune response in animals. Elevated levels of this compound in non-vaccinated animals have been associated with increased oxidative stress and reactive oxygen scavenging, indicating its role in modulating immune responses . Additionally, this compound may impact cellular metabolism by influencing the levels of metabolites involved in energy production and detoxification processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through glycine conjugation. This process is facilitated by enzymes that catalyze the conjugation of glycine with cyclohexanecarboxylate intermediates. This compound may also interact with other biomolecules, such as proteins and enzymes, to modulate their activity. For example, this compound has been shown to influence the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under various conditions, but its long-term effects on cellular function may vary. For instance, prolonged exposure to this compound may lead to alterations in cellular metabolism and gene expression, potentially impacting cell viability and function . Additionally, the degradation of this compound over time may influence its efficacy and biological activity in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating immune responses and reducing oxidative stress. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and metabolic disturbances . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the benzoate-hippurate pathway. This pathway involves the conjugation of benzoate with glycine to form hippurate, which can then be further metabolized to this compound. Enzymes such as glycine N-acyltransferase play a crucial role in this process. This compound may also influence metabolic flux and metabolite levels, particularly in pathways related to energy production and detoxification .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biological activity. For example, this compound may accumulate in specific tissues where it exerts its effects on cellular metabolism and immune responses .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules. This localization can impact the compound’s activity and function, as it may modulate metabolic processes and cellular responses in distinct subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydrohippuric acid can be synthesized through the reaction of cyclohexane carboxylic acid with glycinamide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of glycinamide .
Industrial Production Methods: While specific industrial production methods for hexahydrohippuric acid are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, can be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexahydrohippuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane carboxylic acid derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Hexahydrohippuric acid has several scientific research applications, including:
Chemistry: It is used as a model compound in studying amide bond formation and hydrolysis.
Biology: Its role as a metabolite in microbial metabolism makes it a subject of interest in microbiome studies.
Medicine: Due to its antibacterial properties, it is explored for potential therapeutic applications.
Industry: It can be used in the development of antibacterial agents and as a precursor in organic synthesis
Comparison with Similar Compounds
Hexahydrohippuric acid is unique due to its specific structure and metabolic origin. Similar compounds include:
Hippuric acid: Formed from benzoic acid and glycine, it is a common metabolite in humans.
Methylhippuric acid: Derived from xylene metabolism, it is used as a biomarker for exposure to xylene.
Cyclohexanecarboxylic acid: A precursor in the synthesis of hexahydrohippuric acid, it shares structural similarities but lacks the glycinamide moiety
These compounds share some structural features but differ in their metabolic pathways and specific applications, highlighting the uniqueness of hexahydrohippuric acid.
Properties
IUPAC Name |
2-(cyclohexanecarbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXXNENGCGLRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186093 | |
Record name | Hexahydrohippurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32377-88-1 | |
Record name | Hexahydrohippurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydrohippurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAHYDROHIPPURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of hexahydrohippurate in herbivores?
A1: Research suggests two potential pathways for this compound production in herbivores like sheep:
Q2: Does the amount of this compound produced vary depending on factors like diet or health status?
A: While the provided research doesn't directly address dietary influences on this compound levels, it highlights that the metabolic pathways involved are influenced by microbial activity [, ]. Dietary changes impacting the rumen microbiome could potentially alter this compound production.
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